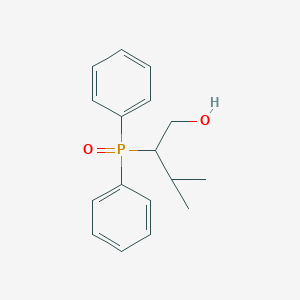
2-(Diphenylphosphoryl)-3-methylbutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diphenylphosphoryl)-3-methylbutan-1-ol is an organic compound that features a diphenylphosphoryl group attached to a butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylphosphoryl)-3-methylbutan-1-ol typically involves the reaction of diphenylphosphoryl chloride with 3-methylbutan-1-ol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-(Diphenylphosphoryl)-3-methylbutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The phosphoryl group can be reduced to a phosphine oxide.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of 2-(Diphenylphosphoryl)-3-methylbutanal or 2-(Diphenylphosphoryl)-3-methylbutanone.
Reduction: Formation of 2-(Diphenylphosphoryl)-3-methylbutane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Diphenylphosphoryl)-3-methylbutan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphoryl-containing compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, such as flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of 2-(Diphenylphosphoryl)-3-methylbutan-1-ol involves its interaction with specific molecular targets and pathways. The phosphoryl group can participate in various chemical reactions, such as phosphorylation and dephosphorylation, which are crucial in cellular signaling and metabolic processes. The compound’s ability to form stable complexes with metal ions also makes it useful in catalysis and coordination chemistry.
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphoryl chloride: A precursor used in the synthesis of 2-(Diphenylphosphoryl)-3-methylbutan-1-ol.
Diphenylphosphoryl azide: Another phosphoryl-containing compound with different reactivity and applications.
2-(Diphenylphosphoryl)ethanol: A structurally similar compound with a shorter carbon chain.
Uniqueness
This compound is unique due to its specific combination of a diphenylphosphoryl group and a butanol backbone. This structure imparts distinct chemical properties, such as its ability to undergo various reactions and form stable complexes. Its versatility in scientific research and industrial applications further highlights its uniqueness compared to similar compounds.
Properties
CAS No. |
89841-30-5 |
|---|---|
Molecular Formula |
C17H21O2P |
Molecular Weight |
288.32 g/mol |
IUPAC Name |
2-diphenylphosphoryl-3-methylbutan-1-ol |
InChI |
InChI=1S/C17H21O2P/c1-14(2)17(13-18)20(19,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,17-18H,13H2,1-2H3 |
InChI Key |
GFEQCYZLYPZQPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CO)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















